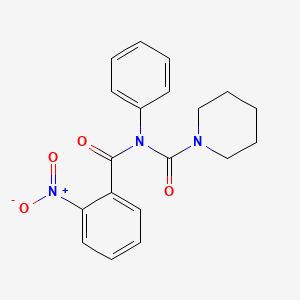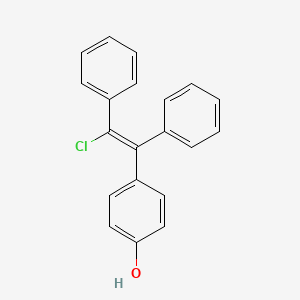![molecular formula C18H9F6NO2 B3015243 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione CAS No. 375835-84-0](/img/structure/B3015243.png)
2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione is a complex organic compound characterized by the presence of trifluoromethyl groups and an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with indene-1,3-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl groups[][2].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base[][2].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines[2][2].
Applications De Recherche Scientifique
2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to the inhibition of key enzymes or signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-bis(trifluoromethyl)phenyl isocyanate
- 3,5-bis(trifluoromethyl)phenyl isothiocyanate
- 3,5-bis(trifluoromethyl)phenylamine
Uniqueness
What sets 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione apart from similar compounds is its indene backbone, which provides unique structural and electronic properties. This makes it particularly valuable in applications requiring specific chemical reactivity and stability .
Propriétés
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]iminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F6NO2/c19-17(20,21)9-5-10(18(22,23)24)7-11(6-9)25-8-14-15(26)12-3-1-2-4-13(12)16(14)27/h1-8,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEFYOFVZPSXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3015161.png)

![7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3015164.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B3015167.png)
![N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3015172.png)
![2-(3-{4-[(cyclohexylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-cyclopentylacetamide](/img/structure/B3015173.png)
![1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea](/img/structure/B3015174.png)
![(Z)-2-cyano-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B3015176.png)



